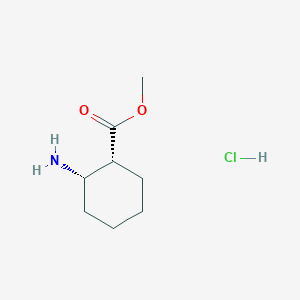![molecular formula C18H17N3O3S B2884090 3-(benzenesulfonyl)-N-[4-(1H-pyrazol-3-yl)phenyl]propanamide CAS No. 1206995-23-4](/img/structure/B2884090.png)
3-(benzenesulfonyl)-N-[4-(1H-pyrazol-3-yl)phenyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of a compound like “3-(benzenesulfonyl)-N-[4-(1H-pyrazol-3-yl)phenyl]propanamide” would likely be complex due to the presence of multiple functional groups. These groups can have significant effects on the compound’s physical and chemical properties .
Chemical Reactions Analysis
The chemical reactions involving “3-(benzenesulfonyl)-N-[4-(1H-pyrazol-3-yl)phenyl]propanamide” would depend on the conditions and reagents present. Benzenesulfonamides, for example, can undergo a variety of reactions, including substitution and elimination reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(benzenesulfonyl)-N-[4-(1H-pyrazol-3-yl)phenyl]propanamide” would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups can affect properties like solubility, melting point, and reactivity .
Scientific Research Applications
Crystallographic Insights and Conformational Analysis
A study focused on the crystal structures of related compounds, highlighting significant conformational differences which are not driven by steric effects within the molecular arrangements. These insights are crucial for understanding the molecular basis of the activity of such compounds in biological systems (Borges et al., 2014).
Enzymatic Inhibition for Therapeutic Potential
Research into the inhibition of carbonic anhydrase I and II by derivatives of this compound reveals their potential as therapeutic agents. Derivatives exhibited Ki values suggesting significant inhibitory effects, marking them as candidates for further study in the context of diseases where carbonic anhydrase activity is a factor (Gul et al., 2016).
Antimicrobial Applications
Novel pyrazolo[1,5-a]pyrimidine derivatives, incorporating the phenylsulfonyl moiety, have shown promising antimicrobial activities. Some derivatives exceeded the activity of reference drugs against selected bacterial and fungal strains, suggesting a potential route for the development of new antimicrobial agents (Alsaedi et al., 2019).
Anticancer and Antiviral Research
Derivatives have been synthesized with the aim of exploring their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. Initial screenings indicate promising results, with some compounds showing significant activity, highlighting the potential of these compounds in developing treatments for a range of conditions (Küçükgüzel et al., 2013).
Reversible Thermal Isomerization
A unique study presented the reversible thermal isomerization of a related 3H-pyrazole into 4H-pyrazole, demonstrating a fascinating aspect of the compound's behavior under thermal conditions. This property could be of interest in the development of materials with specific thermal responses or in the study of dynamic chemical processes (Vasin et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(benzenesulfonyl)-N-(4-pyrazolidin-3-ylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S/c22-18(11-13-25(23,24)16-4-2-1-3-5-16)20-15-8-6-14(7-9-15)17-10-12-19-21-17/h1-9,17,19,21H,10-13H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLKFMCCHROGUII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNNC1C2=CC=C(C=C2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

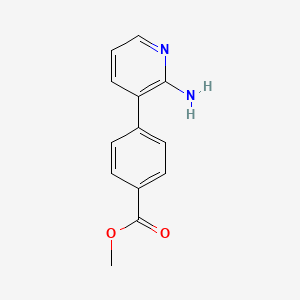

![2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,3-dichlorophenyl)acetamide](/img/structure/B2884011.png)
![3-(3,4-Dichlorophenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B2884013.png)
![N-(1-cyano-2,2-dimethylpropyl)-2-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]acetamide](/img/structure/B2884016.png)
![1-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]piperidin-2-one](/img/structure/B2884017.png)
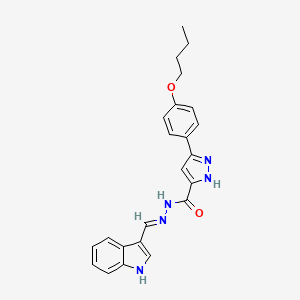
![Bicyclo[2.2.1]hept-5-en-2-yl(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)methanone](/img/structure/B2884020.png)
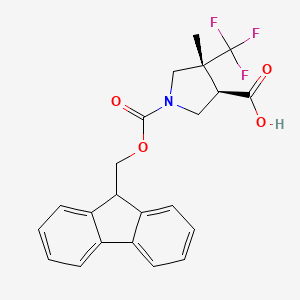
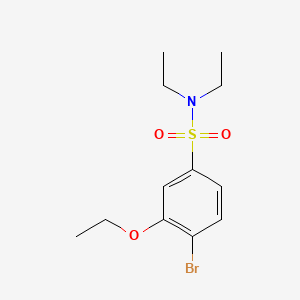

![Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B2884027.png)
![6-((3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2884029.png)
